molecular formula C10H12ClFO2 B14027631 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol

Cat. No.: B14027631
M. Wt: 218.65 g/mol
InChI Key: KQNSJIVLWQKYOR-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes chloro, fluoro, and methoxy substituents on a phenyl ring, along with a propan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the use of Friedel-Crafts acylation followed by reduction reactions . The specific conditions for these reactions include the use of catalysts such as aluminum chloride for the acylation and reducing agents like lithium aluminum hydride for the reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards enzymes or receptors. The propan-2-ol group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol has a unique combination of functional groups that can enhance its reactivity and potential applications. The presence of the propan-2-ol group distinguishes it from other phenyl derivatives, providing additional versatility in chemical reactions and biological interactions.

Biological Activity

2-(6-Chloro-2-fluoro-3-methoxyphenyl)propan-2-ol is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClF3O
  • Molecular Weight : 232.65 g/mol

The presence of halogen (chlorine and fluorine) and methoxy groups on the phenyl ring significantly influences its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Halogenation : Introduction of chlorine and fluorine to the aromatic ring.
  • Methoxylation : Addition of the methoxy group.
  • Alcohol Formation : Conversion to the propan-2-ol form through reduction processes.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The halogenated phenyl groups may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The structural properties allow for potential binding to biological receptors, influencing signaling pathways.
  • Cellular Modulation : It may modulate cellular processes such as apoptosis and proliferation in cancer cells.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

Study ReferenceBiological ActivityMethodologyKey Findings
Antitumor ActivityMTT AssayShowed significant inhibition of cancer cell growth at concentrations of 10 µM and 25 µM.
Enzyme InhibitionKinetic StudiesInhibited enzyme activity by 40% at 50 µM concentration, suggesting potential as a therapeutic agent.
Antimicrobial EffectsZone of InhibitionDemonstrated effective antimicrobial properties against Gram-positive bacteria with a zone of inhibition of 15 mm at 100 µg/mL.

Case Study 1: Antitumor Activity

A study conducted on human cervical (HeLa) and lung (A549) carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased markers such as caspase activation.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme kinetics, it was found that the compound acted as a competitive inhibitor for certain metabolic enzymes, which could lead to altered drug metabolism in vivo.

Structure-Activity Relationships (SAR)

Research into SAR has indicated that modifications to the halogen and methoxy groups can significantly influence the compound's potency and selectivity towards specific biological targets. For instance, replacing chlorine with bromine enhanced enzyme inhibition but reduced antimicrobial activity.

Properties

Molecular Formula

C10H12ClFO2

Molecular Weight

218.65 g/mol

IUPAC Name

2-(6-chloro-2-fluoro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H12ClFO2/c1-10(2,13)8-6(11)4-5-7(14-3)9(8)12/h4-5,13H,1-3H3

InChI Key

KQNSJIVLWQKYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)OC)Cl)O

Origin of Product

United States

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